N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

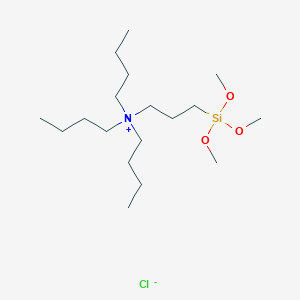

“N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride” is a chemical compound with the molecular formula C18H42ClNO3Si . It is also known by other names such as “Tributyl (3-trimethoxysilylpropyl)azanium;chloride” and "n-trimethoxysilylpropyl-n,n,n-tri-n-butylammonium chloride" .

Molecular Structure Analysis

The molecular weight of this compound is 384.1 g/mol . The InChI representation of the molecule isInChI=1S/C18H42NO3Si.ClH/c1-7-10-14-19 (15-11-8-2,16-12-9-3)17-13-18-23 (20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 . The canonical SMILES representation is CCCC [N+] (CCCC) (CCCC)CCC [Si] (OC) (OC)OC. [Cl-] . Physical And Chemical Properties Analysis

This compound has a molecular weight of 384.1 g/mol . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 16 rotatable bonds . The exact mass is 383.2622484 g/mol and the monoisotopic mass is also 383.2622484 g/mol .Scientific Research Applications

Surface Modification and Encapsulation

- Surface Modification of Polymers: Research has demonstrated the potential of certain chemical compounds to modify the surface of polymers, such as polyvinyl chloride (PVC), transforming them into layers with specific properties, such as enhanced sorption activity or increased resistance to aggressive media. These modified surfaces can bind metal ions into complexes, suggesting applications in chemical encapsulation and possibly in creating materials with targeted properties (Fridman, Tsivadze, & Morozova, 2015).

Catalysis and Organic Synthesis

- Catalytic Applications: Various studies have focused on the catalytic roles of certain compounds in organic synthesis, including the kinetic resolution of racemates, which is crucial for producing chiral compounds. These findings underscore the importance of developing new catalytic methodologies for asymmetric synthesis, potentially including the use of N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride in similar contexts (Pellissier, 2011).

Environmental Applications

- Degradation of Hazardous Compounds: Advanced oxidation processes (AOPs) have been investigated for their efficacy in degrading nitrogen-containing hazardous compounds, including amines and pesticides. These processes could be relevant for the degradation of similar compounds, highlighting the environmental applications of certain chemicals in water treatment and pollution mitigation (Bhat & Gogate, 2021).

Polymer Science

- Polymer-Based Membranes for Separation: Studies on polymers, including those related to N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride, have shown their potential in creating membranes for liquid-liquid separation. These membranes have applications in the recovery of organic products from fermentation broths, demonstrating the role of chemical compounds in enhancing separation technologies (Volkov, Volkov, & Khotimskiǐ, 2009).

Mechanism of Action

Target of Action

It is known to be a type of organosilane compound . Organosilanes are often used as coupling agents and can bind to both inorganic and organic substances, suggesting that this compound may interact with a variety of targets.

Mode of Action

Organosilanes are known to form bonds with a variety of substances due to their unique structure, which includes a silicon atom bonded to a hydrocarbon group and one or more substituents that can form stable bonds with a variety of materials .

Result of Action

As an organosilane, it may influence a variety of processes through its potential role as a coupling agent .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to react with water , suggesting that its activity may be influenced by the presence of moisture. Additionally, it should be stored in a cool, dry place away from heat sources and oxidizing agents for optimal stability .

properties

IUPAC Name |

tributyl(3-trimethoxysilylpropyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42NO3Si.ClH/c1-7-10-14-19(15-11-8-2,16-12-9-3)17-13-18-23(20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYSGILYXDPPNF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42ClNO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566762 |

Source

|

| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride | |

CAS RN |

143203-33-2 |

Source

|

| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)

![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)

![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)